Z-L-Aha-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

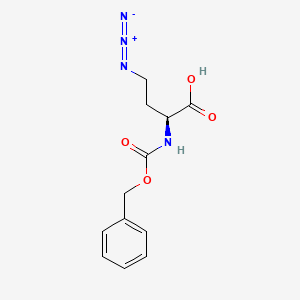

Z-L-Aha-OH: , also known as Z-L-azidohomoalanine, is a click chemistry reagent containing an azide group. This compound is widely used in bioorthogonal chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .

Métodos De Preparación

The synthesis of Z-L-azidohomoalanine typically starts from inexpensive N-Boc-O-Bn-L-aspartic acid. The synthetic route involves the following steps :

Reduction of Carboxylic Acid: The carboxylic acid group is reduced to an alcohol.

Mesylation: The hydroxyl group is converted to a mesylate.

Substitution: The mesylate is substituted with sodium azide to introduce the azide group.

These reactions can be completed within a week, and the products can be incorporated into proteins using L-methionine auxotrophs .

Análisis De Reacciones Químicas

Z-L-azidohomoalanine undergoes several types of chemical reactions, primarily involving its azide group :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups, forming a triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, also forming a triazole ring.

Common reagents for these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed are triazole derivatives .

Aplicaciones Científicas De Investigación

Z-L-azidohomoalanine has numerous applications in scientific research :

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Incorporated into proteins to introduce bioorthogonal handles for labeling and imaging.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

Industry: Employed in the production of biocompatible materials and polymers.

Mecanismo De Acción

The mechanism of action of Z-L-azidohomoalanine involves its azide group, which can react with alkyne groups in the presence of a copper catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making it ideal for bioorthogonal chemistry applications .

Comparación Con Compuestos Similares

Z-L-azidohomoalanine is unique due to its azide group, which allows for specific and efficient click chemistry reactions. Similar compounds include other azido amino acids such as L-azidoalanine and L-azidonorvaline . Z-L-azidohomoalanine is preferred for its higher efficiency and broader applicability in bioorthogonal chemistry.

Actividad Biológica

Z-L-Aha-OH is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a click chemistry reagent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

This compound is characterized by the presence of an azide group, which enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This property is crucial for bioconjugation applications, allowing for the selective labeling of biomolecules and the development of complex molecular structures .

The biological activity of this compound can be attributed to its ability to form stable linkages with various biomolecules through click chemistry. This process facilitates:

- Targeted Drug Delivery : By conjugating this compound with therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery systems.

- Biomarker Discovery : The compound can be utilized in the identification of biomarkers through selective tagging, aiding in disease diagnosis and monitoring.

1. Cancer Research

This compound has been investigated for its potential use in cancer therapies. In vitro studies have demonstrated that conjugates formed with this compound can selectively target cancer cells while minimizing effects on normal cells. This selectivity is vital for reducing side effects associated with conventional chemotherapy .

2. Neurobiology

Research indicates that this compound can be employed in neurobiological studies to trace neuronal pathways and understand synaptic interactions. Its ability to form stable conjugates with neurotransmitters or receptors allows for detailed mapping of neural circuits .

Case Studies

Here are notable case studies highlighting the applications and effectiveness of this compound:

Research Findings

Recent research has focused on optimizing the use of this compound in various biological contexts:

- Enhanced Stability : Modifications to the azide group have been explored to improve the stability of conjugates under physiological conditions.

- In Vivo Applications : Studies are underway to evaluate the pharmacokinetics and biodistribution of this compound-based conjugates in living organisms, which is critical for clinical translation .

Propiedades

IUPAC Name |

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJMFLJVDMBGEB-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.